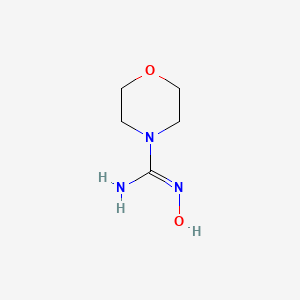![molecular formula C15H12ClN3OS B2778869 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one CAS No. 1030117-40-8](/img/structure/B2778869.png)
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to the pyrazinone class of compounds and has been shown to have high affinity and selectivity for the histamine H3 receptor.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is a selective antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one increases the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are important for cognitive function.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been shown to improve cognitive function in animal models by enhancing attention, memory, and learning. It has also been shown to increase wakefulness and reduce sleepiness. In addition, 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is its high selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one. One potential direction is the investigation of its use in the treatment of other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Another direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Finally, the development of 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one as a potential therapeutic agent for cognitive disorders in humans will require further clinical trials to assess its safety and efficacy.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one involves several steps, starting with the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid to form 4-chloro-2-(thiophen-2-yl)benzaldehyde. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 4-chloro-2-(thiophen-2-yl)pyrazin-3(2H)-one. The final step involves the reaction of this compound with (2-thienylmethyl)amine to form 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been extensively studied in preclinical models for its potential use in the treatment of cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has also been shown to enhance wakefulness and attention in animal models.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-11-3-5-12(6-4-11)19-8-7-17-14(15(19)20)18-10-13-2-1-9-21-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIKQVWUJBMTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2778796.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2778797.png)
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}malononitrile](/img/structure/B2778798.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2778802.png)

![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)
